molecular formula C15H16N2O3 B13887654 Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate

Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate

Cat. No.: B13887654
M. Wt: 272.30 g/mol
InChI Key: XRTHCQJGYUTSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, an ethynyl group, and a hydroxymethyl group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they can inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate can be compared with other similar indazole derivatives, such as:

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-5-12-11-8-10(9-18)6-7-13(11)17(16-12)14(19)20-15(2,3)4/h1,6-8,18H,9H2,2-4H3

InChI Key

XRTHCQJGYUTSOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CO)C(=N1)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.